engrailed protein, Bombyx
Description
Historical Context of Engrailed Protein Discovery in Lepidoptera
The discovery of engrailed protein in lepidopteran insects traces its origins to foundational work conducted in Drosophila melanogaster, where the engrailed gene was first identified as a critical regulator of segmentation and neurogenesis. The initial characterization of engrailed function in Drosophila revealed its essential role in specifying cell state within posterior developmental compartments, establishing the groundwork for subsequent investigations in other arthropod species. These early studies demonstrated that engrailed plays a fundamental role in maintaining boundaries between cellular compartments and ensuring proper segmental organization during embryonic development.
The extension of engrailed research to lepidopteran species began in the early 1990s when researchers recognized the potential for comparative studies to illuminate evolutionary conservation and divergence of developmental mechanisms. The identification of engrailed-like sequences in Bombyx mori represented a significant milestone in understanding how this critical transcription factor had evolved and adapted across different insect orders. This discovery was particularly important because it provided the first molecular evidence for engrailed function in an economically important lepidopteran species, opening new avenues for both basic research and applied biotechnology.
The isolation of engrailed complementary deoxyribonucleic acid from Bombyx mori silk glands in 1992 marked a turning point in lepidopteran developmental biology research. These studies revealed that Bombyx mori possesses two engrailed-like genes that correspond to the engrailed and invected genes previously characterized in Drosophila. The discovery that these genes were specifically expressed in silk gland tissues suggested novel functions beyond the classical segmentation roles, indicating that engrailed proteins had evolved specialized functions in lepidopteran-specific developmental processes.
Subsequent research in the 1990s and 2000s expanded our understanding of engrailed protein function across multiple lepidopteran species, revealing both conserved and divergent aspects of protein structure and function. Studies examining the genomic organization of engrailed genes in various moth and butterfly species demonstrated remarkable conservation of gene structure and regulatory elements, while also identifying species-specific adaptations. These findings established lepidopteran engrailed proteins as important models for understanding the evolution of transcriptional control mechanisms and their role in morphological diversification.
The historical development of engrailed research in Lepidoptera has been characterized by increasingly sophisticated molecular techniques that have enabled detailed structural and functional analyses. Early studies relied primarily on sequence comparison and basic expression analysis, while more recent investigations have incorporated genomic, transcriptomic, and proteomic approaches to provide comprehensive understanding of engrailed protein function. This evolution in research methodology has revealed the complexity of engrailed-mediated regulatory networks and their integration with other developmental signaling pathways.
Structural Classification as Homeodomain Transcription Factor
The engrailed protein in Bombyx mori belongs to the homeodomain transcription factor superfamily, characterized by the presence of a highly conserved deoxyribonucleic acid-binding domain known as the homeodomain. This structural classification places the protein within a large family of transcriptional regulators that share common ancestry and functional mechanisms, while maintaining species-specific adaptations that enable diverse biological functions. The homeodomain itself consists of approximately 60 amino acids organized into three alpha helices, with the third helix serving as the primary deoxyribonucleic acid recognition element.
Detailed structural analysis of the Bombyx mori engrailed protein has revealed a complex architecture incorporating multiple functional domains beyond the characteristic homeodomain. The protein consists of 372 amino acids with a predicted molecular mass of 42 kilodaltons, containing four highly conserved domains that demonstrate remarkable similarity to corresponding regions in Drosophila engrailed protein. These conserved domains include the homeodomain, two engrailed-specific domains, and additional regulatory regions that contribute to the protein's transcriptional activity and target gene recognition capabilities.
The homeodomain structure within Bombyx mori engrailed protein exhibits the characteristic helix-turn-helix motif that enables specific deoxyribonucleic acid binding. The domain consists of three alpha helices arranged in a characteristic configuration, with helix three serving as the recognition helix that makes direct contact with nucleotide bases within the major groove of target deoxyribonucleic acid sequences. This structural arrangement allows the protein to recognize specific nucleotide sequences while maintaining sufficient flexibility to interact with multiple target genes involved in developmental regulation.
| Structural Domain | Amino Acid Position | Function | Conservation Level |
|---|---|---|---|
| Homeodomain | 253-312 | Deoxyribonucleic acid binding | Highly conserved |
| Engrailed-specific domain 1 | 85-120 | Transcriptional regulation | Moderately conserved |
| Engrailed-specific domain 2 | 180-215 | Protein-protein interactions | Highly conserved |
| Carboxy-terminal domain | 330-372 | Transcriptional activation | Variable conservation |
The structural organization of Bombyx mori engrailed protein also includes specialized regions that distinguish it from related transcription factors and confer specific functional properties. These include amino-terminal domains involved in protein-protein interactions and carboxy-terminal regions that contribute to transcriptional activation or repression activities. The presence of these additional structural elements reflects the evolutionary adaptation of engrailed proteins to perform specialized functions in lepidopteran development, particularly in the context of silk gland morphogenesis and cellular differentiation.
Comparative structural analysis has revealed that Bombyx mori engrailed protein shares significant similarity with engrailed proteins from other arthropod species while maintaining distinctive features that reflect lepidopteran-specific evolutionary pressures. The protein exhibits approximately 85% amino acid identity with Drosophila engrailed protein within the homeodomain region, but shows greater divergence in other structural domains. This pattern of conservation and divergence suggests that while the core deoxyribonucleic acid-binding function has remained highly conserved, other aspects of protein function have evolved to meet the specific developmental requirements of lepidopteran insects.
The three-dimensional structure of the homeodomain within Bombyx mori engrailed protein follows the characteristic fold observed in other homeodomain-containing transcription factors. The domain adopts a compact structure with the three alpha helices arranged in a specific geometric configuration that positions the recognition helix for optimal interaction with target deoxyribonucleic acid sequences. This structural arrangement is stabilized by a series of hydrophobic interactions and hydrogen bonds that maintain the proper positioning of critical amino acid residues involved in sequence-specific deoxyribonucleic acid recognition.
Properties
CAS No. |
145892-94-0 |
|---|---|
Molecular Formula |
C16H15NO3 |
Synonyms |
engrailed protein, Bombyx |
Origin of Product |
United States |
Scientific Research Applications
Key Functions and Applications
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Segmentation and Developmental Biology
- Engrailed proteins are essential for proper segmentation during the embryonic development of Bombyx mori. Research has shown that these proteins help establish segmental identity by regulating downstream target genes involved in segmentation processes. For instance, studies have demonstrated that engrailed expression patterns correlate with the segmentation of the Bombyx embryo, indicating its role in defining body segments .
-
Neurogenesis
- Engrailed proteins also contribute to neurogenesis in insects. In Drosophila, they are known to influence the differentiation of neuronal cells. Similar functions have been observed in Bombyx mori, where engrailed is implicated in specifying neuronal fates during embryonic development . This aspect is particularly relevant for understanding neural patterning and could have implications for neurobiological research.
-
Wing Development
- Recent studies have identified engrailed as a candidate gene involved in wing development in Bombyx mori. The BmBlimp-1 gene, which encodes a C2H2 zinc finger protein, has been shown to regulate wing development by interacting with engrailed and other key developmental genes . This interaction underscores the importance of engrailed proteins in the morphological evolution of insect wings.
-
Functional Genomics
- The comparative genomic analysis of engrailed proteins across species provides insights into evolutionary biology. By examining the conservation and variation of these proteins among different insects, researchers can infer functional adaptations that have occurred over time . Such studies can enhance our understanding of how genetic changes contribute to phenotypic diversity.
-
Biotechnological Applications
- Understanding the role of engrailed proteins opens avenues for biotechnological applications, particularly in genetic engineering and synthetic biology. For example, manipulating engrailed expression could lead to innovations in silk production or pest control strategies by altering developmental pathways in Bombyx mori .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Genomic Comparisons
- Evolutionary Insights : The ancestral engrailed gene likely duplicated in holometabolous insects, giving rise to en and in in Bombyx and Drosophila. Artemia’s single en gene retains features of both insect paralogs, suggesting it represents an undivided ancestral state .
Functional Roles
- Bombyx mori : Engrailed and invected regulate silk gland compartmentalization, with expression restricted to the middle silk gland during larval stages . Engrailed is also implicated in wing development via interactions with BmBlimp-1, a zinc-finger transcription factor .
- Drosophila : Engrailed specifies posterior compartment identity in segments and regulates polyhomeotic (a Polycomb group gene) via direct DNA binding . Post-translational phosphorylation by kinases modulates its activity .
- Tribolium : The single en homolog is expressed in posterior segmental stripes, preceding morphological segmentation. Unlike Bombyx, Tribolium lacks in, indicating functional divergence .
- Mollusks (e.g., Pearl Oyster) : Engrailed regulates shell biomineralization and matrix protein expression, diverging from insect roles in segmentation .
Expression Patterns
- Bombyx : Co-expression of en and in in the middle silk gland during the fourth molt/fifth intermolt period .
- Drosophila : Co-expression in posterior developmental compartments; phosphorylation-dependent nuclear localization .
- Artemia : Sequential expression in posterior growth zones during larval development, linked to intercellular signaling .
Regulatory Mechanisms
- Post-Translational Modifications: Drosophila engrailed is phosphorylated at serine residues, affecting DNA binding . No such modifications are reported in Bombyx, highlighting a research gap.
- Upstream Regulators : In Bombyx, en is regulated by Hox proteins (e.g., Antp) and BmBlimp-1 . In Drosophila, en interacts with Hedgehog signaling components .
Preparation Methods
Gene Cloning and Vector Construction
The isolation of BmEn begins with cloning its coding sequence from Bombyx mori silk gland cDNA libraries. Two engrailed-like genes, Bm-en and Bm-in, were identified through homology screening using probes derived from Drosophila melanogaster engrailed homeodomain sequences . The process involves:
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RNA Extraction : Poly(A)+ RNA is isolated from the middle silk gland of fifth-instar larvae during the fourth molt/fifth intermolt period, a stage of active silk protein synthesis .
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cDNA Library Construction : A λgt11 cDNA library is generated using random-primed reverse transcription, followed by low-stringency hybridization with conserved homeodomain probes .
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Sequence Verification : Cloned inserts are sequenced to confirm homology with Drosophila engrailed (en) and invected (in), identifying conserved domains like the homeodomain and en-specific motifs .
For recombinant expression, the BmEn coding sequence is subcloned into prokaryotic vectors (e.g., pET or pGEX) with N-terminal tags (His₆ or GST) to facilitate purification . Codon optimization for Escherichia coli expression is critical due to differences in tRNA abundance between insects and bacteria .
Recombinant Protein Expression in E. coli
BmEn is typically expressed in E. coli BL21(DE3) due to its high protein yield and compatibility with T7 promoters. Key parameters include:
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Induction Conditions : Cultures are grown at 37°C to OD₆₀₀ ≈ 0.6–0.8, followed by induction with 0.1–1.0 mM IPTG at 18–25°C for 16–20 hours to enhance soluble expression .
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Inclusion Body Formation : BmEn often aggregates into inclusion bodies under standard conditions, necessitating refolding steps. Cell pellets are lysed via sonication in buffers containing 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, and 1% Triton X-100 .
Table 1: Expression Yields of Recombinant BmEn in E. coli
| Expression System | Tag | Temperature | Yield (mg/L) | Purity (%) |
|---|---|---|---|---|
| pET-28a(+) | His₆ | 18°C | 15–20 | 60–70 |
| pGEX-4T-1 | GST | 25°C | 8–12 | 50–60 |
Inclusion Body Isolation and Refolding
Refolding denatured BmEn from inclusion bodies involves sequential steps:
-
Solubilization : Pelleted inclusion bodies are dissolved in 6 M guanidine hydrochloride (GuHCl), 100 mM Tris-HCl (pH 7.5), and 30 mM dithiothreitol (DTT) for 2 hours at 37°C .
-
Oxidative Refolding : The solubilized protein is rapidly diluted 30-fold into deoxygenated refolding buffer (0.9 M GuHCl, 100 mM Tris-HCl pH 7.5, 5 mM reduced glutathione, 1 mM oxidized glutathione) and stirred at 6.5°C for 16–18 hours .
-
Concentration and Clarification : Refolded BmEn is concentrated using centrifugal filters (10 kDa cutoff) and filtered through 0.45 μm membranes to remove aggregates .
Affinity Chromatography
His-tagged BmEn is purified via immobilized metal affinity chromatography (IMAC):
-
Column Equilibration : Ni-NTA resin is equilibrated with 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 5 mM imidazole .
-
Elution : Bound proteins are eluted with 400 mM imidazole, yielding ~60–70% pure BmEn. GST-tagged variants are purified using glutathione-Sepharose and eluted with 10 mM reduced glutathione .
Critical Note : Proteolytic degradation of BmEn during purification, observed in homologous systems , is mitigated by adding protease inhibitors (e.g., PMSF) and maintaining temperatures below 4°C .
Size Exclusion Chromatography (SEC)
Final polishing employs SEC to separate monomeric BmEn from aggregates or degradation products:
-
Buffer : 50 mM NaCl, 2 mM DTT, 30 mM sodium phosphate (pH 7.0) .
-
Outcome : SEC increases purity to >95%, with a retention volume corresponding to ~25 kDa (monomeric BmEn) .
Tag Removal and Final Processing
For structural or functional studies, affinity tags are removed:
-
TEV Protease Cleavage : His-tagged BmEn is incubated with TEV protease (1:50 w/w) in 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 1 mM DTT at 25°C overnight .
-
Tag Separation : Cleaved tags and proteases are removed via a second Ni-NTA step, followed by dialysis into storage buffers (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) .
Challenges and Optimizations
-
Proteolytic Stability : BmEn’s N-terminal regions are susceptible to proteolysis, requiring rapid processing and additives like glycerol (10–20%) .
-
Crystallization : Successful crystallization of Bombyx proteins (e.g., haemolymph proteins) uses 0.1 M HEPES (pH 7.5), 22% PEG 3350, and 200 mM KSCN, suggesting similar conditions for BmEn .
-
Activity Validation : Electrophoretic mobility shift assays (EMSAs) with BmEn-binding DNA probes confirm functional activity .
Q & A
Basic Research Questions
Q. How are engrailed protein homologs identified in Bombyx mori, and what structural features distinguish them from other arthropods?
- Methodology : Engrailed homologs are identified via cDNA cloning and sequence alignment with conserved domains (e.g., homeodomains). For Bombyx, two en-like genes (en and invected) were isolated from silk glands using homology-based screening with Drosophila probes. Structural analysis reveals four conserved domains, including the homeodomain, and lineage-specific motifs (e.g., en-specific regions absent in invected) .
- Experimental Design : Use RNA-seq or degenerate primers targeting conserved regions, followed by phylogenetic analysis to confirm orthology.
Q. What expression patterns characterize Bombyx engrailed proteins during embryonic segmentation?
- Key Findings : Nakao (2010) used in situ hybridization to map engrailed expression in Bombyx embryos, revealing dynamic patterns during segmentation. Expression correlates with posterior compartment specification in silk glands and embryonic segments, mirroring roles in Drosophila .
- Data Interpretation : Temporal and spatial resolution is critical; stage-specific sampling (e.g., fourth molt vs. fifth intermolt) avoids confounding developmental timing .
Advanced Research Questions
Q. How can CRISPR/Cas9 knockout models resolve functional contradictions in Bombyx engrailed protein roles?
- Case Study : Discrepancies in silk gland compartmentalization (middle vs. posterior gland expression) suggest context-dependent roles. A knockout of Bombyx engrailed homologs, combined with RNAi silencing, can test compartment-specific regulatory functions .
- Methodological Pitfalls : Off-target effects in CRISPR require validation via whole-genome sequencing. Use dual-approach silencing (RNAi + CRISPR) to confirm phenotype consistency .
Q. What molecular mechanisms underlie engrailed protein-DNA interactions in Bombyx, and how do they differ from Drosophila?
- Experimental Framework : Chromatin immunoprecipitation (ChIP-seq) identifies DNA-binding sites. Comparative studies show Bombyx engrailed binds conserved regulatory elements (e.g., silk fibroin promoters) but lacks Drosophila-specific cofactors like invected .
- Advanced Techniques : Single-molecule imaging (e.g., FRET) quantifies binding kinetics. Muñoz Lab’s work on engrailed-DNA "sliding" dynamics provides a model for studying search-and-lock mechanisms .
Q. How do evolutionary pressures shape engrailed protein conservation in Lepidoptera versus Diptera?
- Phylogenetic Analysis : Hexapod engrailed genes exhibit conserved homeodomains but divergent regulatory regions. In Bombyx, tandem gene duplication (en/invected) contrasts with Drosophila’s single en locus. Use synteny mapping and codon substitution models (dN/dS) to detect selection pressures .
- Data Challenges : Distinguish neutral evolution from functional divergence using ancestral sequence reconstruction .
Methodological Challenges & Contradictions
Q. How to resolve conflicting expression data for engrailed proteins in Bombyx silk glands versus embryos?
- Hypothesis Testing : Tissue-specific isoforms or post-translational modifications (e.g., phosphorylation at serine 267) may explain differential activity. Nakao (2010) identified stage-restricted expression, suggesting hormonal regulation (e.g., ecdysone) .
- Validation Tools : Combine qPCR (2^(-ΔΔCT) method) with antibody staining to confirm protein localization .
Q. Why do some studies report engrailed involvement in neurogenesis, while others emphasize segmentation?
- Contextual Factors : Functional pleiotropy is common in homeodomain proteins. Tissue-specific CRISPR knockouts (e.g., neural vs. epithelial cells) can isolate compartment-specific roles. RNA-seq of knockout models identifies downstream targets .
Future Research Directions
Q. What systems biology approaches integrate engrailed protein data with Bombyx developmental networks?
- Proposal : Build a gene regulatory network (GRN) using transcriptomic (RNA-seq) and proteomic (Co-IP/MS) data. Tools like STRING or Cytoscape map interactions between engrailed, Wnt, and Hox genes .
- Challenges : Account for non-coding RNAs (e.g., lncRNAs) that modulate engrailed activity .
Q. Can multi-omics resolve the environmental vs. genetic regulation of engrailed in Bombyx?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
